methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate
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Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline and its derivatives are widely used in medicinal chemistry and have various biological activities .
Synthesis Analysis
While specific synthesis methods for “methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate” are not available, similar compounds such as 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized using the Castagnoli–Cushman reaction .Scientific Research Applications
Synthesis and Molecular Transformations
Methyl 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoate and related compounds have been primarily investigated for their synthesis and molecular transformation capabilities. Klásek et al. (2003) described a process involving the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones, leading to the formation of pyrano[3,2-c]quinoline diones and subsequent bromination to derivatives, highlighting a pathway for molecular rearrangement and synthesis of complex organic compounds (Klásek, Kořistek, Sedmera, & Halada, 2003). Similarly, Stanovnik et al. (2003) explored transformations of related compounds, synthesizing a mixture of oxazolo[3,5-c]quinoline derivatives and imidazole carboxylates, showcasing the compound's versatility in generating heterocyclic structures (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).
Green Chemistry and Eco-Friendly Synthesis
Indumathi et al. (2012) demonstrated the eco-friendly synthesis of trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones from a three-component reaction, signifying the compound's role in green chemistry and its potential for sustainable and eco-friendly chemical synthesis (Indumathi, Perumal, & Anbananthan, 2012).
Catalytic Synthesis and Chemical Properties
Research by Zhu et al. (2012) highlighted the efficient synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives catalyzed by L-proline, offering insights into the catalytic processes involving these compounds and their potential applications in chemical synthesis (Zhu, Wang, Xu, & Li, 2012).
Molecular Docking and Structural Analysis
Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of this compound, showcasing the compound's importance in molecular structure analysis and its potential in the development of nonlinear optical materials and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Mechanism of Action
Target of Action
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a derivative of the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one Similar compounds have shown antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
Biochemical Pathways
The disruption of biological membrane systems suggests that it may interfere with the normal functioning of the cell membrane, affecting processes such as nutrient uptake, waste excretion, and cellular communication .
Result of Action
recalcitrans , which could lead to cell death.
Properties
IUPAC Name |
methyl 4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)9-8-13(16)15-10-4-6-11-5-2-3-7-12(11)15/h2-3,5,7H,4,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWOLRIQHJINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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